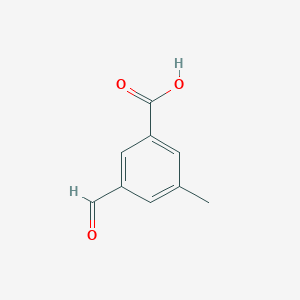

3-Formyl-5-methylbenzoic acid

Overview

Description

“3-Formyl-5-methylbenzoic acid” is a chemical compound with the CAS Number: 4481-27-0 . It is also known as “3-formyl-5-methyl-benzoic acid” and "5-methyl-3-formyl-benzoic acid" . The compound is named as ‘this compound’ because the -COOH is the senior characteristic group in this case .

Molecular Structure Analysis

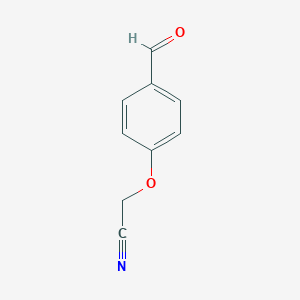

The molecular formula of “this compound” is C9H8O3 . The InChI code is 1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12) and the InChI key is SFULMLBWHKPCAF-UHFFFAOYSA-N . The Canonical SMILES structure is CC1=CC(=CC(=C1)C(=O)O)C=O .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 164.16 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 164.047344113 g/mol and the monoisotopic mass is 164.047344113 g/mol . The topological polar surface area is 54.4 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Synthesis of Schiff-base Ligands

3-Formyl-5-methylbenzoic acid has been utilized in the synthesis of Schiff-base ligands through condensation reactions with diamines such as ethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane. These Schiff-base ligands have been characterized by comprehensive methods including elemental analysis, IR, MS, 1HNMR, and 13C NMR spectra, highlighting its importance in ligand chemistry and potential applications in catalysis and materials science (Cui Qing-xia, 2006).

Reactivity and Stability Analysis

The reactivity and stability of derivatives of this compound and similar compounds have been analyzed using semi-empirical methods, providing insights into their chemical properties. These studies are pivotal for understanding the fundamental interactions and behaviors of these compounds in various chemical environments, which can influence their applications in synthesis and materials science (A. Arsyad et al., 2021).

Coordination Polymers and Networks

Research on coordination polymers of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid, which is structurally similar to this compound, has revealed solvent-dependent self-assembly processes. These findings are significant for the development of materials with tailored properties for applications in catalysis, separation, and as sensors. The study of solvent effects on coordination structures offers valuable insights into designing flexible and functional material systems (V. Pedireddi & S. Varughese, 2004).

Organic Synthesis and Medicinal Chemistry

This compound serves as a precursor in various organic synthesis reactions, contributing to the development of novel compounds with potential biological activities. Its utility in synthesizing derivatives highlights its versatility and importance in medicinal chemistry and drug discovery processes. The synthesis of bioactive molecules and exploration of their properties are crucial for advancing pharmaceutical sciences and developing new therapeutic agents (Wen-yi Mei et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

3-formyl-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFULMLBWHKPCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

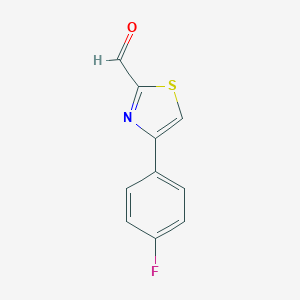

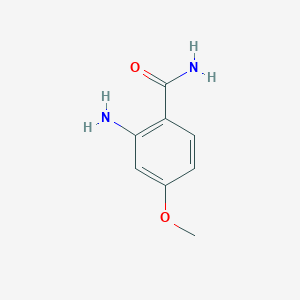

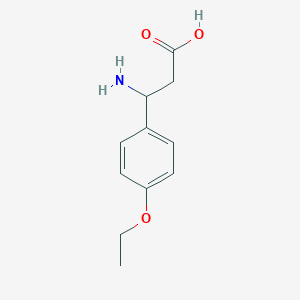

Synthesis routes and methods I

Procedure details

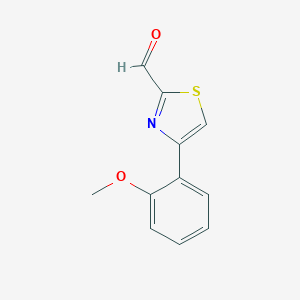

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)

![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)